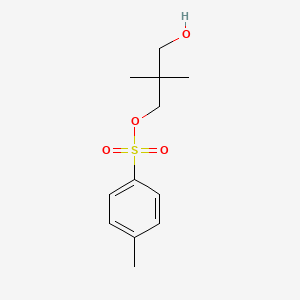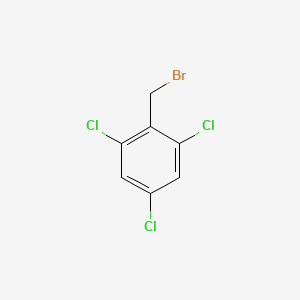
Benzene, 2-(bromomethyl)-1,3,5-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzene, 2-(bromomethyl)-1,3,5-trichloro-” likely refers to a compound that is a derivative of benzene, which is a cyclic hydrocarbon with a chemical formula C6H6 . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . The “2-(bromomethyl)-1,3,5-trichloro-” part suggests that the benzene ring is substituted with a bromomethyl group at the second position and three chlorine atoms at the first, third, and fifth positions .
Synthesis Analysis
While specific synthesis methods for “Benzene, 2-(bromomethyl)-1,3,5-trichloro-” are not available, benzene derivatives can generally be synthesized through various reactions such as nitration, sulphonation, halogenation, Friedel-Crafts alkylation, and Friedel-Crafts acylation .
Molecular Structure Analysis
The molecular structure of “Benzene, 2-(bromomethyl)-1,3,5-trichloro-” would consist of a benzene ring with a bromomethyl group attached at the second position and three chlorine atoms attached at the first, third, and fifth positions .
Chemical Reactions Analysis
Benzene and its derivatives undergo various types of reactions, including electrophilic substitution reactions such as nitration, sulphonation, and halogenation . They can also undergo Friedel-Crafts alkylation and acylation reactions .
Physical And Chemical Properties Analysis
Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .
Aplicaciones Científicas De Investigación
1. Use in the Synthesis of Porous Polymers
- Application Summary: Benzene-linked porous polymers have been developed for the separation of CO2 from mixed gases . These polymers are synthesized via a condensation reaction of two inexpensive monomers, namely tetraphenylsilane and 1,4-bis (bromomethyl)benzene .
- Methods of Application: The synthesis involves a facile condensation reaction of the two monomers . The resulting polymers are characterized by accessible surface areas, large pore volumes, and appropriate pore sizes .
- Results: The polymer B-PPM-2 exhibits the best CO2 adsorption amount of 67 cm3·g−1 at 273 K and 1 bar, while the CO2/N2 selectivity can reach 64.5 and 51.9 at 273 K and 298 K, respectively . The adsorbent B-PPM-2 can be completely regenerated after five cycles of breakthrough experiments under mild conditions .
2. Use in Photochemical Benzylic Bromination
- Application Summary: Benzene derivatives, such as 2-(bromomethyl)benzene, can be used in photochemical benzylic bromination reactions . These reactions are useful for the synthesis of various organic compounds, including active pharmaceutical ingredients .
- Methods of Application: The bromination process involves the use of a Br2 generator in flow . The specific experimental procedures and technical details are not provided in the source .
- Results: The results or outcomes of these reactions are not specified in the source .
3. Use in Continuous Photochemical Benzylic Bromination
- Application Summary: Benzene derivatives, such as 2-(bromomethyl)benzene, can be used in continuous photochemical benzylic bromination reactions . These reactions are useful for the synthesis of various organic compounds, including active pharmaceutical ingredients .
- Methods of Application: The bromination process involves the use of a NaBrO3/HBr bromine generator in continuous flow mode . The specific experimental procedures and technical details are not provided in the source .
- Results: The results or outcomes of these reactions are not specified in the source .
4. Use in the Fabrication of Porous Polymers for CO2 Capture
- Application Summary: Benzene rings containing porous polymer materials (B-PPMs) have been developed for the separation of CO2 from mixed gases . These polymers are synthesized via a condensation reaction of two inexpensive monomers, namely tetraphenylsilane and 1,4-bis (bromomethyl)benzene .
- Methods of Application: The synthesis involves a facile condensation reaction of the two monomers . The resulting polymers are characterized by accessible surface areas, large pore volumes, and appropriate pore sizes .
- Results: The B-PPM-2 exhibits the best CO2 adsorption amount of 67 cm3·g−1 at 273 K and 1 bar, while the CO2/N2 selectivity can reach 64.5 and 51.9 at 273 K and 298 K, respectively . The adsorbent B-PPM-2 can be completely regenerated after five cycles of breakthrough experiments under mild conditions .
5. Use in Continuous Photochemical Benzylic Bromination
- Application Summary: Benzene derivatives, such as 2-(bromomethyl)benzene, can be used in continuous photochemical benzylic bromination reactions . These reactions are useful for the synthesis of various organic compounds, including active pharmaceutical ingredients .
- Methods of Application: The bromination process involves the use of a NaBrO3/HBr bromine generator in continuous flow mode . The specific experimental procedures and technical details are not provided in the source .
- Results: The results or outcomes of these reactions are not specified in the source .
6. Use in the Fabrication of Porous Polymers for CO2 Capture
- Application Summary: Benzene rings containing porous polymer materials (B-PPMs) have been developed for the separation of CO2 from mixed gases . These polymers are synthesized via a condensation reaction of two inexpensive monomers, namely tetraphenylsilane and 1,4-bis (bromomethyl)benzene .
- Methods of Application: The synthesis involves a facile condensation reaction of the two monomers . The resulting polymers are characterized by accessible surface areas, large pore volumes, and appropriate pore sizes .
- Results: The B-PPM-2 exhibits the best CO2 adsorption amount of 67 cm3·g−1 at 273 K and 1 bar, while the CO2/N2 selectivity can reach 64.5 and 51.9 at 273 K and 298 K, respectively . The adsorbent B-PPM-2 can be completely regenerated after five cycles of breakthrough experiments under mild conditions .
Safety And Hazards
Propiedades
IUPAC Name |
2-(bromomethyl)-1,3,5-trichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXSDYSZXAATIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CBr)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 2-(bromomethyl)-1,3,5-trichloro- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

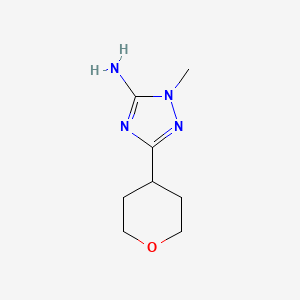

![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2388556.png)
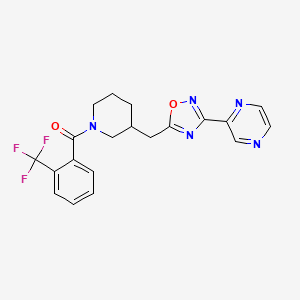
![6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile](/img/structure/B2388559.png)
![N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2388560.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2388561.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2388563.png)
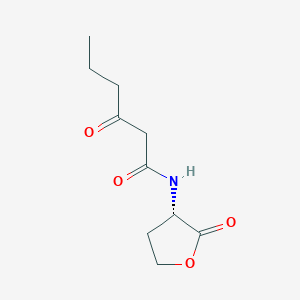
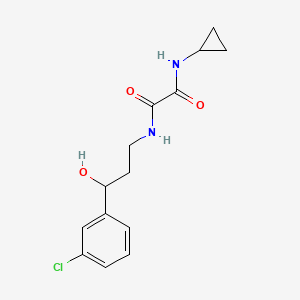
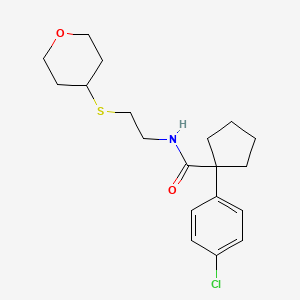
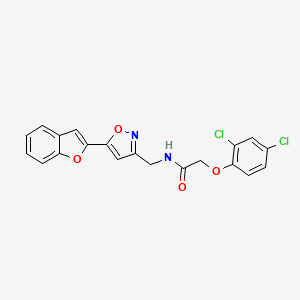
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2388572.png)
